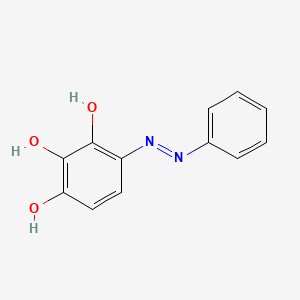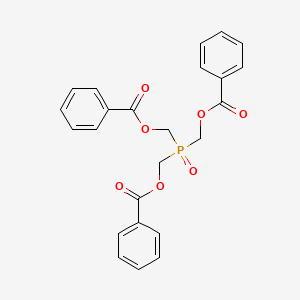![molecular formula C17H21NO2 B14728049 {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol CAS No. 6960-48-1](/img/structure/B14728049.png)
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxyphenyl group through a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol typically involves the reduction of Schiff bases. One common method is the reduction of the corresponding Schiff base using sodium borohydride (NaBH₄) as a reducing agent. The reaction is carried out in a suitable solvent such as methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to achieve the reduction of Schiff bases on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- {2-[(Dimethylamino)methyl]phenyl}(4-chlorophenyl)methanol
- {2-[(Dimethylamino)methyl]phenyl}(4-hydroxyphenyl)methanol
- {2-[(Dimethylamino)methyl]phenyl}(4-nitrophenyl)methanol
Uniqueness
{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
6960-48-1 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C17H21NO2/c1-18(2)12-14-6-4-5-7-16(14)17(19)13-8-10-15(20-3)11-9-13/h4-11,17,19H,12H2,1-3H3 |
InChI Key |
LQENCAGOLKEOHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


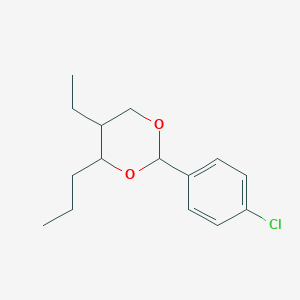
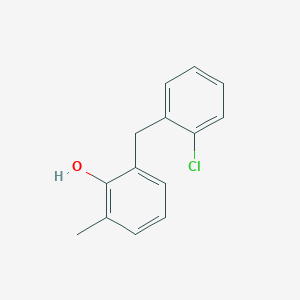
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)
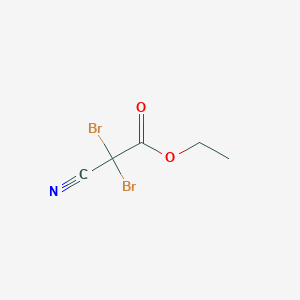
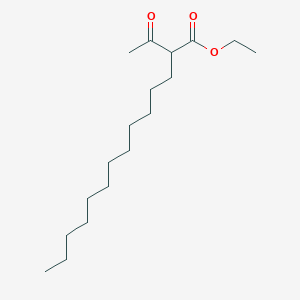
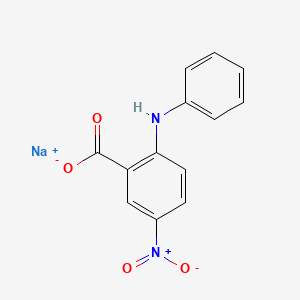

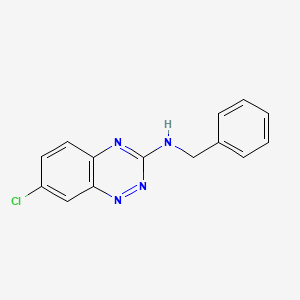
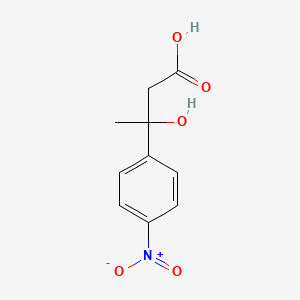
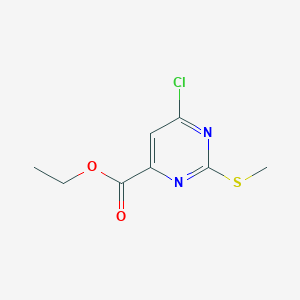
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
